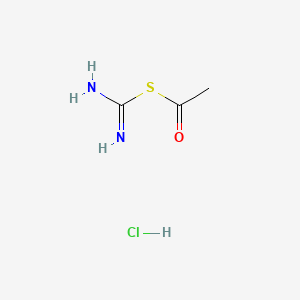
Acetyl isothiouronium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl isothiouronium chloride is a chemical compound that belongs to the class of isothiouronium salts. These compounds are known for their ability to form strong hydrogen bonds, making them useful in various chemical reactions and applications. This compound is particularly interesting due to its unique structure and reactivity, which allows it to participate in a wide range of chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of acetyl isothiouronium chloride typically involves the reaction of thiourea with acetyl chloride. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to reflux. The product is then isolated by filtration and purified by recrystallization. The general reaction scheme is as follows:
Thiourea+Acetyl chloride→Acetyl isothiouronium chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and concentration, which are crucial for optimizing the production process.
化学反応の分析
Types of Reactions
Acetyl isothiouronium chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted isothiouronium salts.
科学的研究の応用
Acetyl isothiouronium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions due to its ability to form strong hydrogen bonds.
Industry: It is used in the production of polymers, adhesives, and other materials that require strong hydrogen bonding interactions.
作用機序
The mechanism by which acetyl isothiouronium chloride exerts its effects involves the formation of strong hydrogen bonds with target molecules. This interaction can stabilize transition states in chemical reactions, making it a valuable catalyst in various processes. The molecular targets and pathways involved include:
Enzyme active sites: It can bind to enzymes and alter their activity.
Protein-protein interactions: It can disrupt or stabilize interactions between proteins.
類似化合物との比較
Similar Compounds
Thiourea: A precursor to acetyl isothiouronium chloride, known for its ability to form strong hydrogen bonds.
S-Benzyl isothiouronium chloride: Another isothiouronium salt with similar reactivity but different substituents.
Acetyl chloride: Used in the synthesis of this compound, known for its reactivity with nucleophiles.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form strong hydrogen bonds makes it particularly valuable in applications that require precise control of molecular interactions.
特性
CAS番号 |
63679-61-8 |
|---|---|
分子式 |
C3H7ClN2OS |
分子量 |
154.62 g/mol |
IUPAC名 |
S-carbamimidoyl ethanethioate;hydrochloride |
InChI |
InChI=1S/C3H6N2OS.ClH/c1-2(6)7-3(4)5;/h1H3,(H3,4,5);1H |
InChIキー |
AZFOLRQLXUCGJZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SC(=N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B14164906.png)
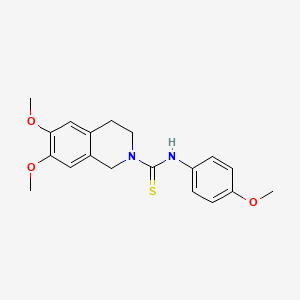
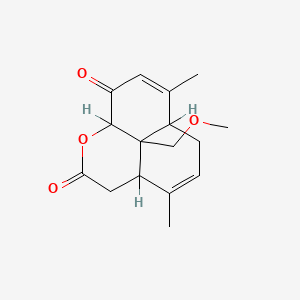
![3-[(4-Fluorophenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one](/img/structure/B14164920.png)
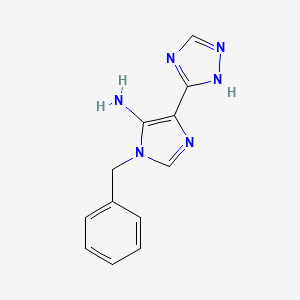
![5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14164930.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14164938.png)
![3-(3-Chlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14164954.png)

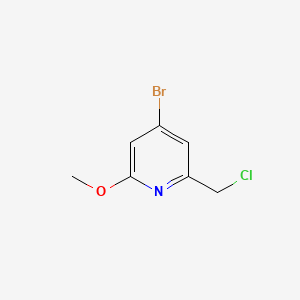
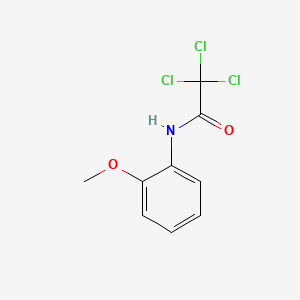
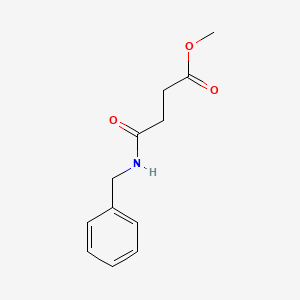
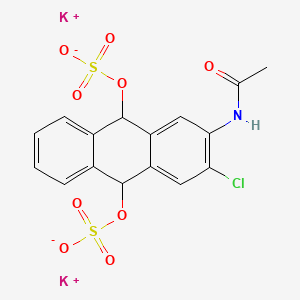
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14164989.png)
